3-Maleimidobenzoic acid N-hydroxysuccinimide ester
Overview
Description
3-Maleimidobenzoic acid N-hydroxysuccinimide ester is a heterobifunctional crosslinking reagent. It contains a maleimide group, which is reactive towards sulfhydryls, and an N-hydroxysuccinimide ester, which is reactive towards primary amines . This compound is widely used in bioconjugation techniques, particularly for linking proteins and peptides.
Mechanism of Action
Target of Action
The primary targets of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester, also known as MBS Crosslinker, are molecules containing primary amines and sulfhydryl groups . These groups are commonly found in proteins and other biological molecules, making MBS a versatile tool in bioconjugation applications .
Mode of Action
MBS is a heterobifunctional crosslinker, meaning it can form covalent bonds with two different types of functional groups . It contains an NHS ester group that reacts with primary amines to form stable amide bonds, and a maleimide group that reacts with sulfhydryl groups to form stable thioether bonds . The reactions typically occur at a pH of 7.0 .
Biochemical Pathways
The biochemical pathways affected by MBS are dependent on the specific molecules it is used to crosslink. As a general crosslinking agent, MBS can potentially affect a wide range of biochemical pathways by modifying the structure and function of target molecules .
Result of Action
The result of MBS action is the formation of covalent crosslinks between molecules containing primary amines and sulfhydryl groups . This can lead to changes in the structure and function of the crosslinked molecules, with potential effects at the molecular and cellular levels .
Action Environment
The action of MBS is influenced by several environmental factors. The pH of the environment is particularly important, as the reactions of MBS with primary amines and sulfhydryl groups typically occur at a pH of 7.0 . Other factors, such as temperature and the presence of other reactive species, may also influence the action, efficacy, and stability of MBS .
Biochemical Analysis
Biochemical Properties
3-Maleimidobenzoic acid N-hydroxysuccinimide ester plays a crucial role in biochemical reactions by acting as a crosslinker. It is particularly useful for forming enzyme immunoconjugates and hapten-carrier molecule conjugates. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds . This dual reactivity allows this compound to interact with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates that are essential for various biochemical assays and applications .
Cellular Effects
This compound influences various cellular processes by crosslinking proteins and other biomolecules. This crosslinking can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been used to stabilize actin filaments in plant tissue samples, which can impact cellular structure and function . Additionally, by forming stable conjugates with enzymes and antibodies, this compound can modulate enzymatic activity and immune responses, thereby influencing cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its reactive groups, the NHS ester and maleimide. The NHS ester reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds . These reactions result in the covalent attachment of the compound to target biomolecules, leading to the formation of stable conjugates. This crosslinking can inhibit or activate enzymes, alter protein function, and affect gene expression by stabilizing or modifying the structure of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable when stored at -20°C, but its reactivity can decrease over time if not stored properly . In in vitro studies, the long-term effects of this compound on cellular function have been observed, including its ability to preserve the distribution of F-actin in pollen tubes . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound can effectively crosslink proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and damage to tissues . It is important to carefully optimize the dosage to achieve the desired effects while minimizing any potential negative impacts.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s NHS ester and maleimide groups allow it to participate in reactions that modify proteins and other biomolecules . These modifications can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions, affecting its availability and reactivity . Proper transport and distribution are essential for the compound to exert its intended effects in biochemical assays and applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules . The localization of the compound can influence its activity and function, making it an important consideration in experimental design and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester typically involves the reaction of maleimidobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Maleimidobenzoic acid N-hydroxysuccinimide ester undergoes several types of reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: React with the N-hydroxysuccinimide ester at neutral pH to form amide bonds.
Sulfhydryl Compounds: React with the maleimide group at neutral pH to form thioether bonds.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with sulfhydryl groups.
Scientific Research Applications
3-Maleimidobenzoic acid N-hydroxysuccinimide ester is extensively used in various scientific research fields:
Chemistry: Used as a crosslinking reagent for the synthesis of complex molecules.
Biology: Employed in the stabilization of actin filaments in plant tissue samples.
Medicine: Utilized in the preparation of enzyme immunoconjugates and hapten carrier molecule conjugates.
Industry: Applied in the production of affinity chromatographic materials for protein purification.
Comparison with Similar Compounds
3-Maleimidobenzoic acid N-hydroxysuccinimide ester is unique due to its heterobifunctional nature, allowing it to react with both amines and sulfhydryls. Similar compounds include:
3-Maleimidopropionic Acid N-hydroxysuccinimide Ester: Similar reactivity but with a different spacer arm length.
4-Maleimidobutyric Acid N-hydroxysuccinimide Ester: Another similar compound with a different spacer arm.
6-Maleimidohexanoic Acid N-hydroxysuccinimide Ester: Features a longer spacer arm, providing different spatial properties.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXVXPPXELIDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207335 | |
Record name | 3-Maleimidobenzoyl N-hydroxysuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
58626-38-3 | |
Record name | m-Maleimidobenzoyl-N-hydroxysuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58626-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Maleimidobenzoyl N-hydroxysuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058626383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 58626-38-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Maleimidobenzoyl N-hydroxysuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-[[(2,5-dioxopyrrolidinyl)oxy]carbonyl]phenyl]-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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